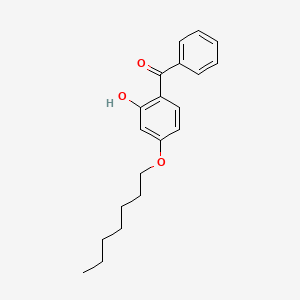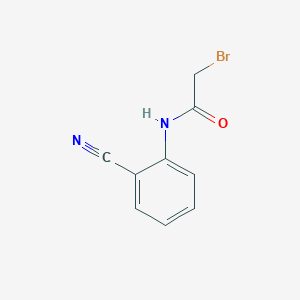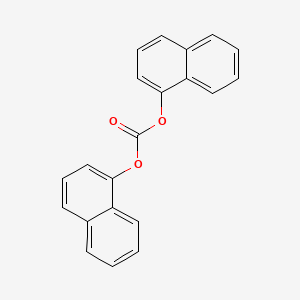
2-Hydroxyhept-4-oxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyhept-4-oxybenzophenone is a heterocyclic organic compound with the molecular formula C20H24O3 and a molecular weight of 312.402760 g/mol . It is also known by its IUPAC name, (4-heptoxy-2-hydroxyphenyl)-phenylmethanone . This compound is characterized by the presence of a benzophenone core substituted with hydroxy and heptoxy groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhept-4-oxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with heptanol under acidic or basic conditions to form the heptoxy derivative . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyhept-4-oxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The heptoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-Hydroxyhept-4-oxybenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of 2-Hydroxyhept-4-oxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, the compound can modulate the activity of transporters and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Oxybenzone (2-Hydroxy-4-methoxybenzophenone)
- 2,4-Dihydroxybenzophenone (DHB)
- 2,2-Dihydroxy-4-methoxybenzophenone (DHMB)
- 2,3,4-Trihydroxybenzophenone (THB)
Uniqueness
2-Hydroxyhept-4-oxybenzophenone is unique due to its heptoxy substitution, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it particularly useful in applications requiring specific solubility and stability characteristics.
Properties
CAS No. |
3550-43-4 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-heptoxy-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-9-14-23-17-12-13-18(19(21)15-17)20(22)16-10-7-6-8-11-16/h6-8,10-13,15,21H,2-5,9,14H2,1H3 |
InChI Key |
HRFNCVKOUIZYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11978416.png)
![N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11978429.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978439.png)
![3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11978443.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11978451.png)



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978470.png)

![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11978475.png)
![6,7-diphenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978486.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11978488.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11978491.png)
